3-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
3-Methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at position 3 of the pyrazole ring, an isopropyl group at position 1, and a 3-methylbutylamine substituent at position 4 (Figure 1). Its molecular formula is C₁₂H₂₄N₃, and structural attributes include:
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-9(2)6-7-13-12-8-15(10(3)4)14-11(12)5/h8-10,13H,6-7H2,1-5H3 |
InChI Key |
QLVMHCRNYGRXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC(C)C)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound 3-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Formula : C12H18N4
- Molecular Weight : 218.30 g/mol
Structural Features
The compound features a pyrazole ring substituted with various alkyl groups, which may influence its biological properties. The presence of the 3-methylbutyl and isopropyl groups is particularly notable as these modifications can enhance lipophilicity and modulate receptor interactions.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Androgen Receptor Modulation : Some pyrazole derivatives have been identified as selective androgen receptor modulators (SARMs), showing potential in treating conditions like prostate cancer by selectively antagonizing or activating androgen receptors .
- Cytotoxic Activity : Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis and disruption of cellular signaling pathways .
Therapeutic Applications
The compound's biological activity suggests potential applications in:
- Cancer Therapy : Particularly in androgen-dependent cancers, where modulation of the androgen receptor can inhibit tumor growth.
- Anti-inflammatory Agents : Some pyrazole derivatives have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Study 1: Androgen Receptor Antagonism
A study published in Molecules highlighted the effectiveness of certain pyrazole derivatives as AR antagonists. The research demonstrated that these compounds could inhibit the proliferation of prostate cancer cell lines significantly, showcasing their potential as therapeutic agents in oncology .
Study 2: Cytotoxic Effects
Another study explored the cytotoxic effects of a related pyrazole compound on human cancer cell lines. The results indicated that the compound induced cell death through apoptosis, suggesting a mechanism that could be leveraged for cancer treatment .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Androgen Receptor Modulation | Selective AR antagonism | |
| Cytotoxicity | Induction of apoptosis | |
| Anti-inflammatory | Reduction of inflammatory markers |
Comparative Analysis with Other Pyrazole Derivatives
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Pyrazole derivatives exhibit variations in melting points, solubility, and synthetic yields depending on substituent size and branching.
Key Observations :
Spectroscopic Characteristics
NMR and IR Data :
- Target Compound: No direct spectral data are provided, but analogous pyrazol-4-amine derivatives show distinct shifts: N-H Stretch: ~3298 cm⁻¹ (IR, similar to 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine ). Pyrazole-CH: δ 8.51 ppm in N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene) propan-1-amine .
- Comparison : Aryl-substituted pyrazoles (e.g., 3-phenyl derivatives in ) display downfield shifts for aromatic protons (δ 7.2–8.5 ppm), while alkyl-substituted analogs (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine ) show simpler splitting patterns due to reduced electronic conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
